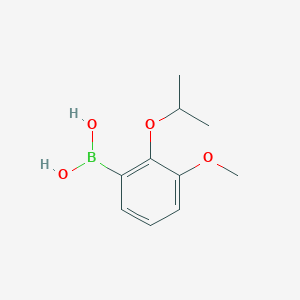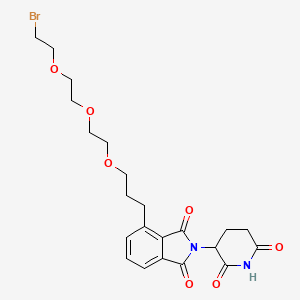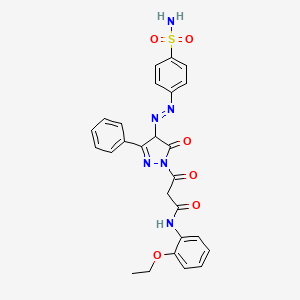
(E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dye manufacturing, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide typically involves a multi-step process:
Formation of the Azo Group: The synthesis begins with the diazotization of 4-aminobenzenesulfonamide to form the diazonium salt. This is achieved by treating the amine with sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 3-phenyl-4,5-dihydro-1H-pyrazol-5-one to form the azo compound.
Acylation: The resulting azo compound is acylated with (E)-N-(2-ethoxyphenyl)-3-oxopropanamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
化学反应分析
Types of Reactions
(E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides.
科学研究应用
Chemistry
In chemistry, (E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of azo compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of azo dyes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The sulfonamide group is known for its antibacterial properties, and modifications of the compound could lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments. Its azo group is responsible for the vivid colors, making it suitable for use in textile and printing industries.
作用机制
The mechanism of action of (E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide involves interactions with various molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with DNA and proteins.
相似化合物的比较
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Azo dyes: A broad class of compounds containing the azo group, used in dye manufacturing.
Pyrazolone derivatives: Compounds containing the pyrazolone ring, used in pharmaceuticals.
Uniqueness
(E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide is unique due to its combination of functional groups, including the azo, sulfonamide, and pyrazolone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C26H24N6O6S |
|---|---|
分子量 |
548.6 g/mol |
IUPAC 名称 |
N-(2-ethoxyphenyl)-3-oxo-3-[5-oxo-3-phenyl-4-[(4-sulfamoylphenyl)diazenyl]-4H-pyrazol-1-yl]propanamide |
InChI |
InChI=1S/C26H24N6O6S/c1-2-38-21-11-7-6-10-20(21)28-22(33)16-23(34)32-26(35)25(24(31-32)17-8-4-3-5-9-17)30-29-18-12-14-19(15-13-18)39(27,36)37/h3-15,25H,2,16H2,1H3,(H,28,33)(H2,27,36,37) |
InChI 键 |
LXCTVEVXPPPIPX-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1NC(=O)CC(=O)N2C(=O)C(C(=N2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


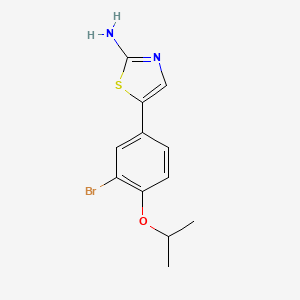
![1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14780104.png)
![(1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate](/img/structure/B14780111.png)

![2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide](/img/structure/B14780122.png)
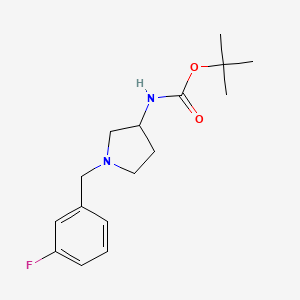

![3,7-diiodo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B14780132.png)
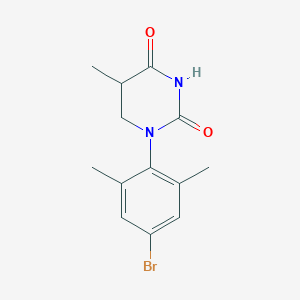
![[1-(4-Phenylbut-3-enyl)piperidin-3-yl]methanamine;hydrochloride](/img/structure/B14780143.png)
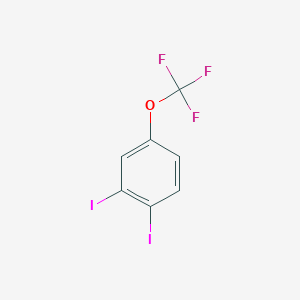
![3,21-Bis(2-ethylhexyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14780154.png)
